molecular formula C10H14O5 B13837828 (3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate

(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate

Cat. No.: B13837828
M. Wt: 214.21 g/mol
InChI Key: UJNBXNWRTVYPJC-UHFFFAOYSA-N
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Description

“(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate” is a structurally complex oxolane (tetrahydrofuran) derivative characterized by multiple functional groups. Its core structure consists of a five-membered oxolane ring substituted with:

  • A 3-acetyl group (CH₃CO−) at position 2.
  • Methyl groups at positions 3 and 3.
  • A 5-oxo (ketone) group at position 4.
  • An acetate ester (CH₃COO−) at position 2.

The compound’s molecular formula is C₁₁H₁₆O₆, with a molecular weight of 244.24 g/mol.

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(3-acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate

InChI

InChI=1S/C10H14O5/c1-5-8(13)15-9(14-7(3)12)10(5,4)6(2)11/h5,9H,1-4H3

InChI Key

UJNBXNWRTVYPJC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C1(C)C(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate typically involves the following steps:

    Formation of the Oxolan Ring: The oxolan ring is formed through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxy compound, with an acid catalyst.

    Acetylation: The introduction of acetyl groups is carried out using acetic anhydride in the presence of a base such as pyridine. This step ensures the formation of the acetylated product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the cyclization and acetylation reactions.

    Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and yield.

    Purification Units: Industrial purification units, such as large-scale chromatography columns, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between “(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate” and analogous oxolane derivatives:

Compound Name Molecular Formula Key Substituents Unique Features
This compound (Target) C₁₁H₁₆O₆ 3-acetyl, 3,4-dimethyl, 5-oxo, 2-acetate High steric hindrance; ketone enhances electron-withdrawing effects .
[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate C₁₅H₁₉N₂O₉ 5-(diazinan-1-yl), 3,4-diacetyloxy Diazinan moiety enables hydrogen bonding; potential protease inhibition .
[3,4-Diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate C₁₇H₁₈ClN₄O₈ 5-(chloropurin-9-yl), 3,4-diacetyloxy Purine group facilitates nucleic acid interactions; antiviral applications .
[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate C₁₂H₁₆N₄O₆ 5-(triazin-1-yl), 3-acetyloxy Triazine group enhances π-π stacking; used in imaging agent synthesis .
(3,4-Diacetyloxy-5-methoxyoxolan-2-yl)methyl acetate C₁₂H₁₈O₈ 5-methoxy, 3,4-diacetyloxy Methoxy group increases hydrophobicity; intermediate in carbohydrate chemistry .

Structural and Functional Analysis

Electron-Withdrawing Effects :

  • The 5-oxo group in the target compound creates an electron-deficient oxolane ring, favoring nucleophilic attacks at adjacent positions. In contrast, the 5-methoxy derivative (C₁₂H₁₈O₈) lacks this reactivity due to electron-donating methoxy substituents .
  • The chloropurine analog (C₁₇H₁₈ClN₄O₈) exhibits enhanced electrophilicity at the purine C6 position, enabling covalent binding to biological targets .

Biological Interactions :

  • Compounds with heterocyclic substituents (e.g., diazinan, purine, triazine) show higher affinity for enzymes and nucleic acids. For example, the diazinan-containing derivative (C₁₅H₁₉N₂O₉) inhibits dihydroorotate dehydrogenase in malaria studies , while the triazine derivative (C₁₂H₁₆N₄O₆) binds to folate receptors in cancer cells .
  • The target compound’s methyl and acetyl groups prioritize steric effects over hydrogen bonding, limiting its utility in targeted therapies but enhancing stability in organic solvents .

Synthetic Applications :

  • The 5-oxo group in the target compound facilitates oxidation-reduction reactions, making it a precursor for γ-lactone synthesis. Conversely, the methoxy analog (C₁₂H₁₈O₈) is more resistant to oxidation, serving as a protecting group in glycosylation reactions .

Biological Activity

(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Structure and Formula:

  • Molecular Formula: C8H10O4
  • Molecular Weight: 174.16 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, which leads to cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.

Case Study: Inhibition of Cytokine Production
A study conducted on human macrophages treated with this compound revealed a significant reduction in the levels of TNF-alpha and IL-6 when compared to untreated controls. This suggests a potential therapeutic role in managing inflammatory conditions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption: Its lipophilic nature enables it to integrate into microbial membranes, compromising their integrity.
  • Cytokine Modulation: By affecting signaling pathways related to inflammation, it can modulate immune responses.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

  • Synthesis Routes: The compound can be synthesized through various methods involving acetic anhydride and appropriate precursors under controlled conditions.
  • Biological Screening: High-throughput screening methods have identified this compound as a lead candidate for further drug development against infectious diseases.

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